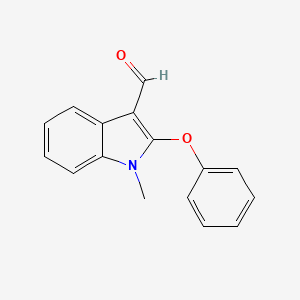

1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

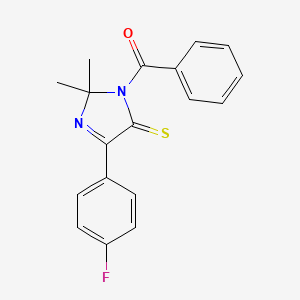

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a heterocyclic indole aldehyde . It is a chemical compound with the molecular formula C16H13NO2 .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Molecular Structure Analysis

The molecular structure of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde is represented by the linear formula C16H13NO2 . The InChI code for this compound is 1S/C16H13NO2/c1-17-15-10-6-5-9-13 (15)14 (11-18)16 (17)19-12-7-3-2-4-8-12/h2-11H,1H3 .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate biologically active structures . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a solid substance with a melting point range of 122 - 124 °C . Its molecular weight is 251.28 .Wissenschaftliche Forschungsanwendungen

Nitroolefin and Nitroalcohol Synthesis

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde serves as a valuable reactant for the preparation of nitroolefins and -nitroalcohols. Researchers have employed microwave- or ultrasound-assisted Henry reactions to achieve these transformations .

Anti-HIV-1 Activity

Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their anti-HIV-1 potential. While not directly related to 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, this highlights the broader biological potential of indole derivatives .

Dengue Virus Inhibitors

Researchers have explored the synthesis of -ketoamides as inhibitors of Dengue virus. Although specific studies on this compound’s role in Dengue virus inhibition are not available, its structural features may contribute to antiviral drug discovery .

Wirkmechanismus

Target of Action

The primary targets of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde are currently unknown

Mode of Action

It is known that indole derivatives, to which this compound belongs, often interact with their targets by binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .

Result of Action

The molecular and cellular effects of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde’s action are currently unknown

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 1H-Indole-3-carbaldehyde and its derivatives are likely to focus on their applications in multicomponent reactions (MCRs) for the synthesis of biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Eigenschaften

IUPAC Name |

1-methyl-2-phenoxyindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)19-12-7-3-2-4-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCSITWXJMWQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-phenoxy-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B2823715.png)

![4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide](/img/structure/B2823721.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)

![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)

![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)

![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)